![molecular formula C16H18N2O4S B2591054 [4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-30-8](/img/structure/B2591054.png)
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate (MPS) is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. MPS is a sulfamate ester that is structurally similar to the widely used carbonic anhydrase inhibitor acetazolamide. MPS has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Fluorescent Properties and Sensing Applications
N,N-dimethyl[4-(4-toluidinocarbonyl)phenyl]sulfamate (DMPSDA) exhibits intriguing fluorescence properties. Researchers have studied its absorption and fluorescence spectra in different solvents, including cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO) . The compound’s fluorescence excitation and emission spectra can be useful for designing fluorescent sensors or probes. Potential applications include:
Polymerization and Material Science
In a study involving N,N-diphenyl-4,4′-stilbenediamine (DP-MDC), researchers explored the trans-ureation process using DMPSDA in dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) . Here’s how this compound contributes to material science:
Radical Fragmentation Studies
Minisci and co-workers conducted intensive studies on the radical fragmentation of DMPSDA . While the exact applications are not explicitly outlined, understanding the fragmentation pathways can inform drug design, synthetic chemistry, or even materials science.
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)22-23(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHUHHRZJTXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)
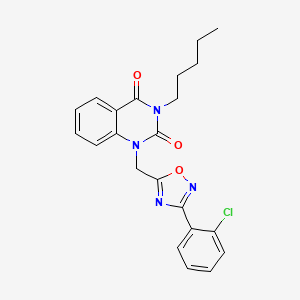
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)
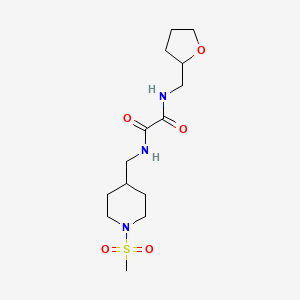
![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)
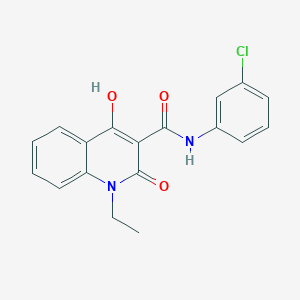
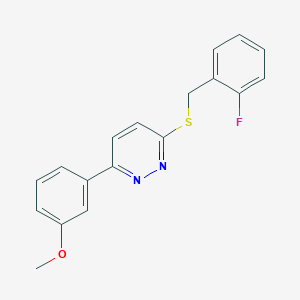
![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)
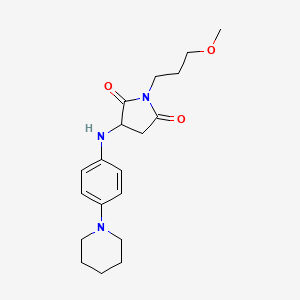
![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)